
lithium;2H-thiopyran-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium;2H-thiopyran-2-ide typically involves the reaction of lithium with 2H-thiopyran-2-thione. One common method is the Dieckmann cyclization, which involves the intramolecular condensation of a diester in the presence of a strong base, such as lithium diisopropylamide (LDA) . Another method involves the photochemical generation of thioaldehydes, which are then reacted with electron-rich 1,3-butadienes in thia-Diels–Alder reactions to form 3,6-dihydro-2H-thiopyrans .
Industrial Production Methods: Industrial production of this compound may involve large-scale continuous flow synthesis, which offers advantages such as reduced reaction times and higher yields compared to traditional batch processes . This method also allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: Lithium;2H-thiopyran-2-ide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form 2H-thiopyran-2-thione . It also participates in cycloaddition reactions, such as the thia-Diels–Alder reaction, where it reacts with dienes to form cyclic products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Reaction conditions often involve the use of solvents such as chloroform or dichloromethane and may require specific temperatures and pressures to achieve optimal yields .
Major Products Formed: Major products formed from the reactions of this compound include 2H-thiopyran-2-thione, 3,6-dihydro-2H-thiopyrans, and various substituted thiopyrans depending on the specific reagents and conditions used .
Scientific Research Applications
Lithium;2H-thiopyran-2-ide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex sulfur-containing heterocycles . In biology, it has been studied for its potential role in redox regulation and hydrogen sulfide signaling . In medicine, it may have applications in drug development due to its unique chemical properties and ability to interact with biological molecules . In industry, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of lithium;2H-thiopyran-2-ide involves its ability to undergo redox reactions and interact with various molecular targets. For example, it can convert hydrogen sulfide to hydrogen persulfide, which plays a role in redox signaling and cellular regulation . The compound’s sulfur-containing structure allows it to participate in various biochemical pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to lithium;2H-thiopyran-2-ide include 2H-thiopyran-2-thione, 2H-pyran-2-one, and 2H-thiopyran-2-one . These compounds share the sulfur-containing heterocyclic structure but differ in their specific chemical properties and reactivity.
Uniqueness: This compound is unique due to the presence of lithium, which imparts distinct chemical properties such as increased reactivity and the ability to participate in specific redox reactions . This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
67744-19-8 |
|---|---|
Molecular Formula |
C5H5LiS |
Molecular Weight |
104.1 g/mol |
IUPAC Name |
lithium;2H-thiopyran-2-ide |
InChI |
InChI=1S/C5H5S.Li/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1 |
InChI Key |
LOPPOOUHNHZDQU-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH-]1C=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


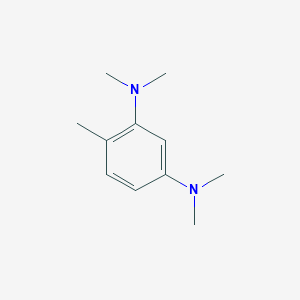
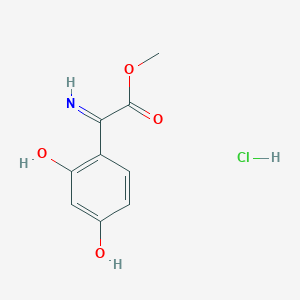

![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)
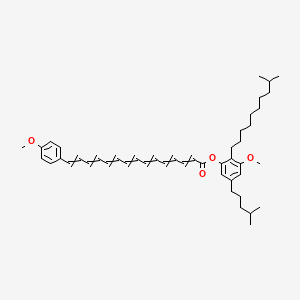

![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)

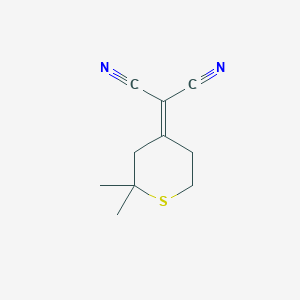
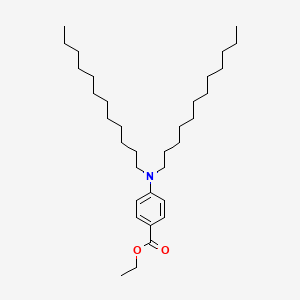
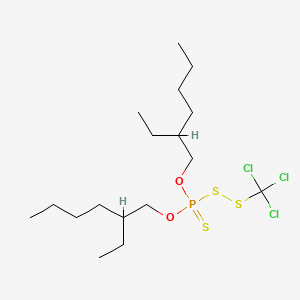
oxophosphanium](/img/structure/B14473122.png)
silane](/img/structure/B14473125.png)
![1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole](/img/structure/B14473132.png)
